![molecular formula C7H5BrN2 B1526049 3-Bromoimidazo[1,5-a]pyridine CAS No. 1263057-86-8](/img/structure/B1526049.png)
3-Bromoimidazo[1,5-a]pyridine
Overview
Description
“3-Bromoimidazo[1,5-a]pyridine” is a chemical compound. It is used in organic syntheses and as pharmaceutical intermediates . The empirical formula is C8H5BrN2O2 .
Synthesis Analysis
“this compound” can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
Chemical Reactions Analysis
In the synthesis of “this compound”, there is a fierce competition between amidation and bromination . The iodine plays an extremely important role in this C–C bond cleavage reaction .
Scientific Research Applications
Synthesis and Characterization
3-Bromoimidazo[1,5-a]pyridine derivatives play a significant role in organic synthesis. Shibahara et al. (2009) detailed the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines using halogenation and metal-catalyzed cross-coupling reactions, which showed a wide variety of fluorescent emissions with improved quantum yields (Shibahara et al., 2009). Similarly, Achugatla et al. (2017) reported the synthesis and characterization of N-(3-(8-Bromoimidazo[1, 2-a]pyridin-2-yl)-4-Fluorophenyl)Benzamide derivatives, emphasizing their utility in forming new compounds characterized by various analytical techniques (Achugatla et al., 2017).
Photocatalytic Bromination
Lee et al. (2020) described the photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source. This highlights the role of this compound in photocatalytic systems, serving as a practical protocol for synthesizing various brominated compounds (Lee et al., 2020).
Optoelectronic Properties
Irfan et al. (2019) explored the optoelectronic and charge transfer properties of various imidazo[1,5-a]pyridine derivatives, including this compound. They highlighted the potential of these compounds in organic semiconductor devices due to their efficient material properties (Irfan et al., 2019).
Magnetic Properties
Xu et al. (2008) synthesized a complex involving this compound, which formed a four-spin system with Gd(III) ions. This study reveals the magnetic interactions in such complexes, which are valuable in understanding the magnetic properties of molecular materials (Xu et al., 2008).
Cross-Coupling Reactions
Tran et al. (2019) synthesized 3-Aryl-2-phosphinoimidazo[1,2-a]pyridine ligands from this compound, showcasing its application in palladium-catalyzed cross-coupling reactions. This demonstrates the compound's utility in forming ligands for chemical synthesis (Tran et al., 2019).
Safety and Hazards
“3-Bromoimidazo[1,5-a]pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Relevant Papers
- "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines"
- "Biological evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents against breast cancer cells"
- "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents"
- "One-pot Synthesis of 3-Bromoimidazo[1,2-a]pyridine Derivatives"
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, to which 3-bromoimidazo[1,5-a]pyridine belongs, have been recognized as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which undergoes a facile closure and provides the shared intermediate .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives have a broad range of biological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb)
Action Environment
It is known that the synthesis of this compound involves specific reaction conditions, such as the use of toluene or ethyl acetate . This suggests that the compound’s action may be influenced by the chemical environment in which it is synthesized or administered.
properties
IUPAC Name |
3-bromoimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-9-5-6-3-1-2-4-10(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUUZMVCNDSPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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